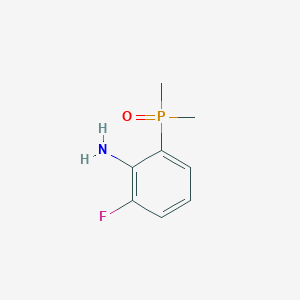
2-(Dimethylphosphoryl)-6-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of dimethylphosphinylmethylamine with appropriate aromatic compounds under controlled conditions . The reaction conditions often involve the use of catalysts such as Lewis acids (e.g., SnCl4) or Brønsted acids (e.g., CF3COOH) to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-(Dimethylphosphinyl)-6-fluorobenzenamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as imine hydrophosphonylation and Kabachnik-Fields reaction, followed by purification techniques like recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylphosphinyl)-6-fluorobenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to phosphine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(Dimethylphosphinyl)-6-fluorobenzenamine can yield phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
2-(Dimethylphosphinyl)-6-fluorobenzenamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with unique properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylphosphinyl)-6-fluorobenzenamine involves its interaction with specific molecular targets and pathways. The compound’s phosphinyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The fluorine atom may enhance the compound’s stability and reactivity, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Dimethylphosphinyl)-6-fluorobenzenamine include:
2-(Dimethylphosphinyl)benzenamine: Lacks the fluorine atom, which may affect its reactivity and stability.
6-Fluorobenzenamine: Lacks the phosphinyl group, resulting in different chemical properties and applications.
Uniqueness
The presence of both the dimethylphosphinyl group and the fluorine atom in 2-(Dimethylphosphinyl)-6-fluorobenzenamine makes it unique. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C8H11FNOP |
|---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
2-dimethylphosphoryl-6-fluoroaniline |
InChI |
InChI=1S/C8H11FNOP/c1-12(2,11)7-5-3-4-6(9)8(7)10/h3-5H,10H2,1-2H3 |
InChI Key |
UPYYUONHFRSMKU-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC=CC(=C1N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















